Product packaging for Globotriose(Cat. No.:CAS No. 66580-68-5)

Globotriose

Cat. No.: B1671595
CAS No.: 66580-68-5
M. Wt: 504.4 g/mol
InChI Key: OXEVOBRQLSFMMV-MQGWWLBPSA-N
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Description

Definitional Context within Globo-series Oligosaccharides

Globotriose is a neutral trisaccharide with the structure Galα1-4Galβ1-4Glc (Galactose-alpha-1,4-Galactose-beta-1,4-Glucose). It serves as the core carbohydrate structure for the globo-series glycosphingolipids. wikipedia.orgnih.gov Glycosphingolipids are a class of lipids with a sphingoid base, a fatty acid, and a glycan (sugar) chain. wikipedia.orgnih.govcreative-proteomics.com The globo-series is one of the major groups of glycosphingolipids found in vertebrates, distinguished by the presence of a neutral extracellular carbohydrate moiety containing the Galα1-4Gal motif. nih.govpnas.orgoup.com this compound is also known by synonyms such as globotriaose and pk-Antigen. biosynth.comnih.gov

The globo-series of glycosphingolipids includes other members such as globotetraose (B1165421) (Gb4) and globopentaose (B12513075) (Gb5), which are built upon the this compound core with additional sugar residues. wikipedia.orgtcichemicals.comtcichemicals.com For example, globotetraose has the structure GalNAcβ1-3Galα1-4Galβ1-4Glc, adding an N-acetylgalactosamine to this compound. ontosight.aioup.comelicityl-oligotech.com

Foundational Role in Glycoconjugate Structures

This compound is a foundational component of globotriaosylceramide (Gb3), a significant glycosphingolipid. wikipedia.orgnih.gov Gb3 is formed by the linkage of this compound to a ceramide lipid moiety. nih.gov This glycoconjugate is present in the cell membranes of various cell types and plays important roles in cellular events, including cell recognition, cell adhesion, and signal transduction. nih.govcreative-proteomics.com

Gb3 serves as a crucial receptor for certain bacterial toxins, notably the Shiga toxin produced by enterohemorrhagic Escherichia coli. nih.govresearchgate.netwikipedia.orgtcichemicals.com The binding of these toxins to Gb3 on host cell surfaces is a key step in the pathogenesis of associated diseases. nih.govwikipedia.org The Galα1-4Gal disaccharide portion of this compound is the minimum binding epitope for the P-fimbrial adhesin of uropathogenic Escherichia coli. nih.gov

This compound and Gb3 are also recognized as important cell surface epitopes and have been associated with various biological processes and disease states. researchgate.netresearchgate.net They are involved in tissue development and can act as ligands for certain proteins, mediating cell-to-cell interactions. nih.govontosight.ai

Historical Perspectives in Glycoscience Research

The study of glycosphingolipids, including the globo-series, has a history dating back to the late 19th century with the work of Johannes Thudichum, who analyzed components of the human brain. creative-proteomics.com Globotetraosylceramide (Gb4), also known as globoside (B1172493), was identified as a major glycosphingolipid in human erythrocytes in the 1950s and was later defined as an essential structure of the human blood group P antigen. oup.comjst.go.jp

Research into globo-series glycolipids gained further momentum with the identification of Gb3 as a receptor for bacterial toxins. nih.govwikipedia.orgjst.go.jp This discovery highlighted the critical functional roles of these glycans in host-pathogen interactions. The recognition of this compound and its ceramide conjugate, Gb3, as key players in infectious diseases spurred further investigation into their synthesis, metabolism, and distribution.

The development of methods for the synthesis of oligosaccharides, including globo-series structures like this compound, has been crucial for advancing glycobiology research. tcichemicals.comresearchgate.net Both chemical and enzymatic synthesis methods have been explored to obtain these complex molecules for studying their biological functions and potential therapeutic applications. researchgate.netresearchgate.net The rise of glycobiology as a distinct field over the past few decades has increasingly focused on defining the roles of glycan structures in numerous biological processes and potential therapeutic applications. researchgate.netnih.govfrontiersin.org

Here is a table summarizing some key information about this compound:

PropertyValueSource
Chemical FormulaC18H32O16 biosynth.comchemspider.com
Molecular Weight504.44 g/mol biosynth.com
SynonymsGlobotriaose, pk-Antigen, Gal-α-1,4-Gal-β-1,4-Glc biosynth.comnih.govchemspider.com
Core Structure ofGlobo-series glycosphingolipids wikipedia.orgnih.govpnas.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H32O16 B1671595 Globotriose CAS No. 66580-68-5

Properties

CAS No.

66580-68-5

Molecular Formula

C18H32O16

Molecular Weight

504.4 g/mol

IUPAC Name

(2R,3S,4R,5R)-4,5,6-trihydroxy-2-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal

InChI

InChI=1S/C18H32O16/c19-1-5(23)9(24)16(34-18-15(30)13(28)11(26)7(3-21)32-18)8(4-22)33-17-14(29)12(27)10(25)6(2-20)31-17/h4-21,23-30H,1-3H2/t5-,6-,7-,8+,9-,10+,11+,12+,13+,14-,15-,16-,17+,18-/m1/s1

InChI Key

OXEVOBRQLSFMMV-MQGWWLBPSA-N

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Gal-1-4-Gal-1-4-Glc
Galalpha1-4Galbeta1-4Glc
Galp-1-4-Galp-Glcp
globotriaose
globotriose
P(k) trisaccharide

Origin of Product

United States

Biosynthesis and Enzymatic Production of Globotriose and Its Derivatives

Enzymatic Synthesis Pathways

Enzymatic synthesis pathways for globotriose primarily involve glycosyltransferases and, more recently, α-galactosidases through transglycosylation reactions. researchgate.netrsc.orgnih.govnih.gov

Glycosyltransferase-Catalyzed Reactions (e.g., α-1,4-Galactosyltransferase, LgtC)

Glycosyltransferases are a key class of enzymes for synthesizing oligosaccharides with high stereo- and regioselectivity. rsc.org The direct synthesis of this compound is often catalyzed by galactosyltransferase using UDP-Galactose (UDP-Gal) as the donor and lactose (B1674315) as the acceptor. sci-hub.seresearchgate.netnih.gov

A prominent example is the α-1,4-galactosyltransferase, LgtC, from Neisseria meningitidis. sci-hub.senih.govnih.govchembind.com Recombinant LgtC expressed in Escherichia coli has been successfully used for the efficient synthesis of this compound and its derivatives. nih.gov LgtC transfers a galactosyl residue from UDP-Gal to lactose, forming the α-1,4 linkage characteristic of this compound. sci-hub.sescispace.com

Detailed research findings on LgtC-catalyzed synthesis include:

Recombinant LgtC from Neisseria meningitidis expressed in E. coli BL21 (DE3) strain showed a high specific activity of 5 units/mg protein. nih.gov

The reaction catalyzed by LgtC generally uses UDP-Gal as the donor and lactose as the acceptor. sci-hub.sescispace.com

Multi-enzyme One-Pot Systems for Efficient Production

While direct synthesis using UDP-Gal and galactosyltransferase is effective, the high cost of commercially available UDP-Gal can be a limitation for large-scale production. sci-hub.sescispace.com To address this, multi-enzyme one-pot systems have been developed to regenerate UDP-Gal in situ from cheaper substrates like galactose. sci-hub.senih.gov

One such system involves a cascade of enzymes: galactokinase (SpGalK), UDP-glucose pyrophosphorylase (SpGalU), and inorganic pyrophosphatase (PPase), coupled with LgtC. sci-hub.senih.govresearchgate.net In this system, galactose is converted to galactose-1-phosphate by SpGalK, which is then pyrophosphorylated by SpGalU to form UDP-Gal. sci-hub.sescispace.com PPase hydrolyzes the byproduct pyrophosphate, driving the reaction forward. sci-hub.sescispace.com LgtC then utilizes the in situ generated UDP-Gal and lactose to synthesize this compound. sci-hub.sescispace.com

This multi-enzyme approach allows for the use of galactose as the initial substrate, making the process more economical for preparative scale synthesis. sci-hub.senih.gov This system has also been shown to be effective in synthesizing this compound derivatives, leveraging the promiscuous substrate specificity of SpGalK and SpGalU. sci-hub.senih.gov

Detailed research findings on multi-enzyme one-pot systems:

A four-enzyme system using SpGalK, SpGalU, PPase, and LgtC achieved a this compound yield of more than 95% after 30 hours, with minimal substrate residues. sci-hub.se

The expression levels of soluble recombinant SpGalK, SpGalU, and LgtC were approximately 126.24 mg/L, 107.05 mg/L, and 68.9 mg/L, respectively, with purity exceeding 95%. sci-hub.se

α-Galactosidase-Mediated Transglycosylation

While primarily known for hydrolysis, some α-galactosidases also exhibit transglycosylation activity, enabling the synthesis of glycosidic bonds. rsc.orgoup.complos.org This approach can utilize simple sugar donors, offering a potentially low-cost route for oligosaccharide synthesis. rsc.org

A novel α-galactosidase from Bacteroides fragilis (AgaBf3S) has been shown to synthesize this compound through transglycosylation. researchgate.netnih.govresearchgate.net AgaBf3S can transfer a galactosyl residue from a donor, such as p-nitrophenyl-α-D-galactopyranoside (pNPαGal), to lactose with high efficiency and strict α1-4 regioselectivity, producing this compound as a single transglycosylation product. researchgate.netnih.govresearchgate.net

Detailed research findings on α-galactosidase-mediated transglycosylation:

AgaBf3S from Bacteroides fragilis synthesized this compound with a maximum yield of 32.4% from 20 mM pNPαGal and 500 mM lactose at pH 4.5 and 40 °C for 30 minutes. researchgate.netnih.govresearchgate.net

The enzyme AgaBf3S showed optimal activity at pH 4.5 and 40 °C and was stable within a pH range of 4.0-11.0 below 40 °C. nih.gov

Kinetic parameters for AgaBf3S with different substrates were determined: pNPαGal (Km 1.27 mM, kcat 172.97 S-1), melibiose (B213186) (Km 62.76 mM, kcat 17.74 S-1), and this compound (Km 4.62 mM, kcat 388.45 S-1). nih.gov

Metabolic Engineering for Enhanced this compound Production

Metabolic engineering of microbial strains, particularly Escherichia coli, has been explored to enhance this compound production by optimizing intracellular pathways and enzyme expression. sci-hub.senih.govnih.govnih.govasm.org

Recombinant Microbial Strains for Overexpression (e.g., Escherichia coli)

Recombinant E. coli strains have been engineered to overexpress key enzymes involved in this compound biosynthesis. sci-hub.senih.govnih.govnih.govasm.org This involves introducing genes encoding glycosyltransferases and enzymes for sugar nucleotide regeneration into the bacterial host. scispace.comrsc.org

For instance, E. coli strains overexpressing the Neisseria meningitidislgtC gene for α-1,4-Gal transferase have been used for this compound production. nih.gov To improve efficiency, strains can be engineered to be deficient in enzymes that hydrolyze the product, such as alpha and beta galactosidases. nih.gov

Metabolic engineering can also involve constructing artificial gene clusters containing multiple enzymes required for the entire biosynthetic pathway, including sugar nucleotide regeneration. scispace.comrsc.org This allows for the in vivo synthesis of this compound and its derivatives from simpler substrates. scispace.com

Detailed research findings on recombinant microbial strains:

High cell density cultures of E. coli overexpressing the lgtC gene from Neisseria meningitidis produced large amounts of this compound using glycerol (B35011) as a carbon source and lactose as a precursor. nih.gov

An E. coli strain (NM522) was engineered with an artificial gene cluster containing five enzymes (lgtC, galK, galPUT, galU, and pykF) for this compound synthesis, demonstrating the feasibility of using recombinant bacteria for producing diverse oligosaccharides. scispace.comrsc.org

Overexpression of LacY, the lactose transporter, in an engineered E. coli strain improved this compound synthesis, increasing the titer to 6 g/L in 24 hours and 7.5 g/L in 48 hours by overcoming the limitation in acceptor sugar transport. researchgate.net

Whole-Cell Biocatalysis Approaches

Whole-cell biocatalysis utilizes intact microbial cells containing the necessary enzymatic machinery to perform the desired synthesis. scispace.comnih.govasm.org This approach can simplify the production process by avoiding the need for enzyme purification, potentially reducing costs. scispace.com

Recombinant E. coli cells expressing the genes for this compound biosynthesis can function as whole-cell biocatalysts. scispace.comrsc.org In this setup, the bacterial cells take up the substrates and convert them into this compound through their engineered metabolic pathways. scispace.com The energy and cofactors required for the enzymatic reactions can be supplied by the cell's natural metabolism. scispace.com

While whole-cell reactions might sometimes yield lower product concentrations compared to in vitro enzymatic systems with purified enzymes, the reduced cost of not having to purify multiple enzymes can make this a more economical option for large-scale production. scispace.com

Detailed research findings on whole-cell biocatalysis:

Recombinant E. coli cells harboring a plasmid with genes for five enzymes involved in this compound synthesis were used as whole-cell biocatalysts to produce this compound and its derivatives. scispace.comrsc.org

Whole-cell reactions, despite potentially diminished yields compared to using purified enzymes, significantly reduce the cost per gram of product. scispace.com

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound194232
Galactose603
Glucose579
Lactose6134, 3037558, 17750876, 133126686
UDP-Galactose6857410, 23724458, 18068
Galactose-1-phosphate1166
UDP-Glucose10712
Pyrophosphate (PPi)1060
p-nitrophenyl-α-D-galactopyranoside (pNPαGal)175324

Detailed Research Findings Data Tables

Here are some detailed research findings presented in interactive data tables based on the provided text:

Table 1: Multi-enzyme One-Pot System Enzyme Expression Levels

EnzymeExpression Level (mg/L)Purity (%)
SpGalK126.24>95
SpGalU107.05>95
LgtC68.9>95

Table 2: this compound Synthesis by Bacteroides fragilis α-Galactosidase (AgaBf3S)

Donor SubstrateAcceptor SubstrateConcentration (Donor)Concentration (Acceptor)pHTemperature (°C)Reaction Time (min)This compound Yield (%)
pNPαGalLactose20 mM500 mM4.5403032.4

Table 3: Kinetic Parameters of AgaBf3S

SubstrateKm (mM)kcat (S-1)
pNPαGal1.27172.97
Melibiose62.7617.74
This compound4.62388.45

Table 4: this compound Titer in Engineered E. coli

Engineering StrategyTime (hr)This compound Titer (g/L)
Overexpression of LacY246
Overexpression of LacY487.5

Substrate Engineering and Donor/Acceptor Specificity in Enzymatic Systems

Enzymatic synthesis of this compound and its derivatives relies on the specificity of glycosyltransferases and other enzymes involved in sugar nucleotide production. Globotriaosylceramide synthase (A4GALT) is highly specific for the synthesis of Gb3, transferring galactose with an α1-4 linkage to LacCer. nih.gov This enzyme is distinct from those that form α1-3 galactosidic linkages, such as the enzymes responsible for the synthesis of iGbOse3Cer and blood group B substance. nih.gov It is also different from the α1-4-galactosyltransferase that catalyzes the formation of galabiaosylceramide and IV4Gal-nLacOse4. nih.gov

Research has explored substrate engineering to modify the specificity of enzymes involved in this compound synthesis. For instance, studies have investigated the substrate specificity of galactokinase (SpGalK) and UDP-glucose pyrophosphorylase (SpGalU) from Streptococcus pneumoniae. These enzymes have shown promiscuous substrate specificity, allowing for the production of various UDP-galactose derivatives that can serve as donor substrates for α-1,4-galactosyltransferase (LgtC). nih.gov This promiscuity enables the rapid preparation of this compound derivatives. nih.gov

Mutations in enzymes can also alter their substrate specificity. For example, single mutations at the galactose-binding site of enzymes like galactokinase, UTP–glucose-1-phosphate uridylyltransferase, and α-1,4-galactosyltransferase LgtC have been shown to enable the efficient synthesis of UDP-6-azido-6-deoxy-d-galactose and azido-functionalized Gb3 analogs. oup.com

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic methods for the production of complex carbohydrates like this compound. This approach often involves using enzymes for specific glycosylation steps, which offer high regioselectivity and stereoselectivity, while chemical methods are employed for other modifications or the synthesis of precursor molecules like the lipid backbone. mdpi.comacs.org

Efficient chemoenzymatic syntheses of this compound have been developed. One strategy involves the enzymatic synthesis of the trisaccharide globotrihexose using a multi-enzyme system, followed by chemical coupling of the trisaccharide with a lipid to form Gb3. acs.orgnih.govacs.org For example, a three-enzyme system has been used to synthesize the globotrihexose trisaccharide in both solid and solution phases. acs.orgnih.govacs.org The chemical synthesis step involves coupling the trisaccharide with a lipid, and studies have shown that the choice of protecting groups on the sugar donor can significantly impact the yield of the glycosylation reaction. acs.org

Another chemoenzymatic approach utilizes a one-pot multi-enzyme system starting from simpler and less expensive substrates like galactose and lactose. nih.govsci-hub.se In one such system, enzymes including galactokinase (SpGalK), UDP-glucose pyrophosphorylase (SpGalU), α-1,4-galactosyltransferase (LgtC), and inorganic pyrophosphatase (PPase) work together in a single reaction vessel to convert galactose and lactose into this compound. nih.govsci-hub.se This method avoids the need for isolating intermediates and can achieve high yields of this compound. sci-hub.se

Chemoenzymatic methods have also been applied to the synthesis of other globo-series glycosphingolipids, such as Gb4 and Gb5, by using chemically synthesized lactoside acceptors with a partial ceramide structure and extending the glycan chain using glycosyltransferases in a one-pot multiple enzyme procedure. researchgate.net

Generation of this compound Analogs and Derivatives

The generation of this compound analogs and derivatives is important for studying their biological functions and exploring their potential as therapeutic agents. Modifications can occur in both the oligosaccharide portion and the lipid backbone (ceramide) of Gb3. creative-diagnostics.comfrontiersin.org Gb3 molecules with modifications in the sphingosine (B13886) part of the ceramide are typically referred to as analogs, while those with modifications in the fatty acid chain are called isoforms. creative-diagnostics.comfrontiersin.org These modifications can influence the biological activity of Gb3, such as its affinity for Shiga toxins. creative-diagnostics.comfrontiersin.org

The design and synthesis of modified this compound structures involve both chemical and enzymatic strategies. Chemical synthesis allows for precise modifications at specific positions of the molecule. However, the chemical synthesis of complex glycosphingolipids can be challenging and require multiple steps. acs.org

Enzymatic and chemoenzymatic methods offer alternative routes for synthesizing this compound analogs and derivatives. As mentioned earlier, the promiscuous substrate specificity of enzymes involved in the synthesis pathway can be exploited to generate derivatives. nih.govsci-hub.se For example, using modified monosaccharides as starting materials in a multi-enzyme one-pot system can lead to the production of this compound derivatives with structural modifications. sci-hub.se

Studies have reported the synthesis of various Gb3 analogs and isoforms with modifications in the fatty acid chain and sphingosine base. frontiersin.orgnih.gov These modifications can include variations in chain length, the presence of double bonds, hydroxylation, or methylation. creative-diagnostics.comfrontiersin.org Specific Gb3 isoforms and analogs containing different fatty acids (e.g., saturated, unsaturated, hydroxylated) and sphingosine modifications have been synthesized to study their properties. nih.gov

Chemoenzymatic approaches have also been used to synthesize functionalized this compound derivatives, such as those with an aminooxy group at the reducing terminal, which can be used for conjugation to carrier proteins. researchgate.net

Substrate promiscuity in enzymatic systems plays a crucial role in the generation of this compound derivatives. Enzymes involved in the biosynthesis and enzymatic synthesis of this compound can sometimes accept a range of modified substrates, leading to the formation of structurally diverse products. nih.govsci-hub.seresearchgate.net

For instance, the galactokinase (SpGalK) and UDP-glucose pyrophosphorylase (SpGalU) from Streptococcus pneumoniae exhibit broad substrate specificity, allowing them to convert various galactose derivatives into corresponding UDP-sugar donors. nih.govacs.org These modified UDP-sugars can then be utilized by α-1,4-galactosyltransferase (LgtC) to synthesize this compound derivatives. nih.govsci-hub.se This promiscuity provides a potential avenue for the rapid preparation of a library of this compound analogs. nih.govsci-hub.se

Engineered enzymes can also exhibit altered or enhanced substrate promiscuity, facilitating the synthesis of non-natural glycans and derivatives. researchgate.netnih.gov Directed evolution and site-directed mutagenesis have been used to engineer enzymes like α-galactosidases to achieve efficient transgalactosylation with modified acceptors, leading to the synthesis of this compound derivatives. rsc.org

The ability of enzymes to accept different donor and acceptor substrates allows for the enzymatic synthesis of a variety of this compound analogs and derivatives, which are valuable tools for research and potential therapeutic development. nih.govsci-hub.seresearchgate.net

Globotriose in Glycosphingolipid Biology and Cellular Processes

Integration within Globotriaosylceramide (Gb3) Structure

Globotriose forms the carbohydrate portion of the glycosphingolipid globotriaosylceramide (Gb3). nih.govfrontiersin.org Gb3 consists of a lipid skeleton (ceramide) linked to this specific oligosaccharide chain. frontiersin.orgulisboa.pt The structure of this compound, Galα1-4Galβ1-4Glc, is a trisaccharide where a galactose unit is linked α-1,4 to another galactose, which is then linked β-1,4 to a glucose unit. nih.govelicityl-oligotech.com This carbohydrate structure is also known as the Pk blood group antigen epitope. nih.gov The biosynthesis of Gb3 occurs in the Golgi apparatus, where the enzyme lactosylceramide (B164483) α-1,4-galactosyltransferase (Gb3 synthase) catalyzes the addition of α-1,4 galactose to lactosylceramide (LacCer) to produce Gb3. nih.govfrontiersin.org LacCer itself is formed by the addition of galactose to glucosylceramide (GlcCer). frontiersin.org

Cellular Localization and Membrane Dynamics of Gb3

Gb3 is present on the cell membrane of a wide variety of mammalian tissue cells. frontiersin.org Its expression levels can be associated with pathological or physiological states. frontiersin.org After its synthesis in the Golgi apparatus, Gb3 is transported to the outer leaflet of the plasma membrane via vesicle-mediated transport. nih.gov Like other glycosphingolipids, Gb3 preferentially resides in specialized membrane domains known as lipid rafts. ulisboa.ptnih.gov Gb3 is mainly present in the extracellular leaflet of the plasma membrane. frontiersin.org

Association with Lipid Rafts in Cellular Membranes

Gb3 is primarily found partitioning into lipid rafts, which are membrane domains enriched in sphingomyelin (B164518) and cholesterol. nih.govuu.nl These domains are tightly packed, dynamic assemblies within the plasma membrane, as well as in biosynthetic and endocytic compartments, and are enriched in sphingolipids and/or cholesterol. nih.gov Lipid rafts serve as scaffolds that enable the formation of higher-order protein associations necessary for proper sorting and signal transduction. nih.gov The preferential association of sphingolipids with cholesterol is considered a main driving force for the assembly of lipid rafts. uu.nl Glycosphingolipids like Gb3 can link laterally through hydrogen bonds between their carbohydrate head groups, with cholesterol molecules filling the resulting voids. uu.nl The nature of the fatty acyl chain of Gb3 can influence the lateral lipid mobility in the plasma membrane and affect the conformation of the trisaccharide head group on the cell surface. nih.gov Accumulation of Gb3, such as in Fabry disease, can lead to changes in protein-protein and protein-lipid interactions within lipid rafts. nih.gov

Role in Intercellular Recognition and Adhesion Mechanisms

Glycolipids, including Gb3, play a crucial role in various biological processes such as cell-cell recognition and adhesion. longdom.orguvigo.es The carbohydrate chains on glycolipids act as markers that identify cells to each other, which is important for processes like tissue formation, immune response, and embryonic development. longdom.org Membrane carbohydrates are sites of cell recognition and adhesion, involved in both cell-cell interactions and cell-pathogen interactions. uvigo.es Gb3 is known to be involved in intercellular coordination. frontiersin.org Certain bacterial toxins, such as the Shiga toxin family, bind to the Gb3 receptor on the cell membrane surface through their B subunit, facilitating entry into cells. nih.govfrontiersin.org This interaction highlights Gb3's role as a host cell receptor for pathogens, mediating host-pathogen interaction. frontiersin.orgfrontiersin.org The binding of Shiga toxin to Gb3 can induce tubular membrane invaginations as an initial step for cellular uptake. nih.gov Another example is the interaction between the Pseudomonas aeruginosa lectin LecA and Gb3, which is crucial for bacterial internalization via the "lipid zipper mechanism". researchgate.net

Involvement in Glycoprotein (B1211001) and Glycolipid Synthesis Pathways

This compound is a key component in the synthesis of globo-series glycosphingolipids, including Gb3. frontiersin.org The synthesis of the oligosaccharide part of Gb3 takes place in the Golgi apparatus, involving the sequential addition of monosaccharides to a ceramide base. frontiersin.org This pathway involves enzymes such as glucosylceramide synthase, β-1,4 galactosyltransferase 5, and lactosylceramide α-1,4-galactosyltransferase (Gb3 synthase). frontiersin.org While the focus is on its role within Gb3, it's important to note that glycans are assembled by specific enzymes, glycosyltransferases, in the ER and Golgi apparatus, contributing to the synthesis of various glycoconjugates, including glycoproteins and glycolipids, at the cell surface. nih.gov Glycosylation pathways utilize precursor saccharides as building blocks for glycoprotein and glycolipid production. ucl.ac.uk

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound194232
Globotriaosylceramide (Gb3)66616222

Data Table: Gb3 Biosynthesis Pathway Enzymes

StepSubstrateEnzymeProductCellular Location
1CeramideGlucosylceramide synthase (GCS)Glucosylceramide (GlcCer)Golgi cytoplasmic leaflet researchgate.net
2Glucosylceramideβ-1,4 galactosyltransferase 5 (β4Gal-T5)Lactosylceramide (LacCer)Golgi apparatus frontiersin.org
3LactosylceramideLactosylceramide α-1,4-galactosyltransferase (Gb3 synthase)Globotriaosylceramide (Gb3)Golgi apparatus frontiersin.org

Pathophysiological Significance of Globotriose

Role in Infectious Diseases and Toxin Recognition

Globotriose, as part of the Gb3 receptor, plays a critical role in the pathogenesis of several infectious diseases by mediating the binding and entry of specific bacterial toxins and potentially influencing viral infections. researchgate.net

Shiga Toxin (Stx) Binding and Pathogenesis

Shiga toxins (Stx), produced by Shigella dysenteriae serotype 1 and certain strains of Escherichia coli (STEC), are potent toxins responsible for severe gastrointestinal disease and systemic complications like hemolytic uremic syndrome (HUS). asm.orgmsdmanuals.comasm.org The primary mechanism of Stx toxicity involves binding to the Gb3 receptor on host cells. asm.orgplos.orgacs.org

Stx1 and Stx2 Receptor Specificity and Ligand Interactions

Shiga toxins are classified into two major types, Stx1 and Stx2, with several subtypes existing for Stx2 (Stx2a-g). asm.orgplos.orgfrontiersin.org Both Stx1 and Stx2 are AB5 toxins, consisting of a single A subunit and a pentamer of identical B subunits. asm.orgplos.org The B pentamer is responsible for binding to the Gb3 receptor. asm.orgplos.org While both toxin types primarily bind to Gb3, there can be differences in binding affinity and specificity among the variants. plos.org Stx2a, commonly associated with human disease, prefers binding to Gb3, while Stx2e, linked to swine edema disease, shows a preference for globotetraosylceramide (Gb4). plos.org The crystal structure of the Stx1 B-subunit with the Pk trisaccharide (this compound) indicates the presence of three Pk binding sites per B-monomer, suggesting approximately 15 binding sites per B-pentamer. plos.org Studies have shown that Stx1 and Stx2a exhibit differences in their binding to receptor analogs and mimics. asm.orgnih.gov Glycolipid binding of Stx holotoxins can be significantly increased in the presence of cell membrane components like phosphatidylcholine (PC) and cholesterol (Ch). plos.org

Molecular Mechanisms of Toxin Entry into Host Cells

Following binding to Gb3 on the cell surface, Shiga toxins are internalized into host cells. acs.orgnih.gov This entry can occur through both clathrin-dependent and clathrin-independent endocytic pathways, although the clathrin-dependent process appears to be the more common mode of uptake for the toxin-receptor complex. nih.govnih.govmbl.or.kr The A subunit of the toxin has also been reported to be involved in toxin uptake, with more holotoxin internalized via endocytosis compared to the B pentamer alone. nih.gov After internalization, the toxins undergo retrograde transport, moving from endosomes to the Golgi apparatus and then to the endoplasmic reticulum (ER). asm.orgnih.govnih.gov The Gb3 receptor is essential for this retrograde trafficking pathway. asm.orgnih.gov Within the ER, the A subunit is proteolytically processed, and a fragment (A1) enters the cytosol. nih.govmbl.or.kr In the cytosol, the A1 fragment exerts its toxic effect by cleaving an adenine (B156593) residue from the 28S rRNA, leading to the inhibition of protein synthesis and ultimately cell death. asm.orgplos.orgmbl.or.kr

Etiology of Hemolytic Uremic Syndrome (HUS)

Hemolytic uremic syndrome (HUS) is a severe complication most commonly associated with infection by STEC, particularly those producing Stx. asm.orgmsdmanuals.commayoclinic.orgnih.gov HUS is characterized by a triad (B1167595) of microangiopathic hemolytic anemia, thrombocytopenia, and acute kidney injury. msdmanuals.commayoclinic.orgnih.gov The development of HUS is strongly linked to the presence of Stx. asm.org Stx2 variants, especially Stx2a and Stx2c, are more frequently associated with HUS in humans than Stx1a. frontiersin.orgnih.govaai.org The initial damage leading to HUS is caused by Stx binding to Gb3 receptors on vascular endothelial cells, particularly in the kidneys. asm.orgnih.gov This Stx-mediated injury to endothelial cells triggers a cascade of events, including platelet activation and the formation of microthrombi in the small vessels of the kidneys and sometimes the central nervous system, leading to renal failure and other complications. asm.orgmsdmanuals.commayoclinic.org Stx also contributes to endothelial damage through direct cytotoxicity, disturbance of the hemostatic pathway, increased cytokine release, and activation of the alternative complement pathway. nih.gov

P-Fimbrial Adhesin Recognition in Uropathogenic Escherichia coli

Uropathogenic Escherichia coli (UPEC) are a major cause of urinary tract infections (UTIs). plos.orgoup.comnih.gov P fimbriae are key virulence factors for UPEC, mediating adherence to the uroepithelium. plos.orgoup.comnih.gov P fimbriae recognize and bind to the α-D-Gal-(1→4)-β-D-Gal region found in globoseries glycolipids, which are abundant on the epithelial cells lining the human urinary tract and kidney. oup.comnih.govinfezmed.it this compound (Galα1-4Galβ1-4Glc) contains this specific Galα1-4Gal motif, making it a target for P-fimbrial adhesins. nih.gov Different PapG adhesin variants (PapGI, -II, and -III) within P fimbriae can exhibit preferential binding to distinct Galα[1→4]Galβ epitopes. oup.com The interaction between P fimbriae and globoseries glycolipids, including those containing this compound, facilitates bacterial colonization and contributes to the pathogenesis of UTIs, particularly pyelonephritis. oup.comnih.govinfezmed.it

This compound Status and Susceptibility to HIV-1 Infection

Research suggests a potential link between globotriaosylceramide (Gb3) status and susceptibility to HIV-1 infection. Studies have indicated an inverse relationship between Gb3 expression levels on the surface of peripheral blood mononuclear cells (PBMCs) and susceptibility to infection by HIV-1. nih.govnih.gov Increased expression of Gb3 has been associated with decreased susceptibility to HIV-1 infection in cell line models. nih.gov Conversely, depletion of Gb3 has been shown to increase cellular susceptibility to HIV-1 infection. nih.gov These findings suggest that variable Gb3 expression could potentially act as a natural resistance factor to HIV infection in the general population. nih.gov The precise mechanisms underlying this observed relationship are still under investigation, but it highlights a potential role for this compound, as part of Gb3, in modulating host cell interactions with HIV-1.

General Principles of Microbial Adhesin-Glycoconjugate Interactions in Pathogenesis

This compound, as the carbohydrate moiety of Gb3, serves as a crucial cell surface receptor for certain microbial pathogens, particularly those producing Shiga toxins and Shiga-like toxins (verocytotoxins). rsc.orgnih.gov The interaction between microbial adhesins and host cell surface glycoconjugates, such as Gb3, is a fundamental step in the pathogenesis of many infectious diseases. asm.org

Uropathogenic Escherichia coli (E. coli), a primary cause of urinary tract infections (UTIs), utilizes P-fimbrial adhesins to bind to globo series glycolipids, which are highly expressed on the epithelial cells lining the human urinary tract and kidney. nih.govasm.orgnih.gov The Galα1,4Gal disaccharide is identified as the minimal binding epitope for P-fimbrial adhesin, and this compound, containing this motif, can effectively inhibit the attachment of P-fimbriated E. coli to target cells in vitro. nih.govasm.orgnih.gov Studies have shown that soluble this compound can prevent and reverse the agglutination of P-fimbriated E. coli with human erythrocytes and colonic epithelial cells. nih.govasm.orgnih.gov At a concentration of 5 mg/ml, this compound demonstrated complete inhibition and reversal of cell agglutination and caused a significant reduction in bacterial binding to target cells. nih.govasm.orgnih.gov

This compound also acts as the receptor for Shiga-like toxins. researchgate.netnih.gov The binding of these toxins to Gb3 on the cell surface is a prerequisite for their entry and subsequent cytotoxic effects. rsc.org The glucose component of this compound contributes to the binding energy with Shiga-like toxin-1. rsc.org

Involvement in Oncological Processes

Alterations in cellular glycosylation, including changes in the expression of glycosphingolipids like Gb3, are a common feature of cancer cells. mdpi.commdpi.comnih.gov These changes can influence various aspects of tumor biology, including cell adhesion, migration, and immune evasion. mdpi.comnih.gov this compound, as part of Gb3, is implicated in oncological processes, primarily through its overexpression in specific cancer types and its association with other tumor-associated glycans. tcichemicals.comsci-hub.seresearchgate.net

Overexpression in Specific Human Cancers

Overexpression of globotriosylceramide (Gb3) has been observed in a variety of human cancers, suggesting its potential role as a tumor-associated antigen and a possible target for cancer therapy. tcichemicals.comsci-hub.seresearchgate.net

Cancer Type Gb3 Overexpression Source(s)
Burkitt's Lymphoma Yes mdpi.comsci-hub.seresearchgate.netresearchgate.netmdpi.comuniprot.org
Testicular Carcinoma Yes sci-hub.seresearchgate.net
Colorectal Adenoma Yes sci-hub.seresearchgate.net
Colon Cancer Yes tcichemicals.comsci-hub.seresearchgate.netnih.gov
Breast Cancer Yes tcichemicals.commdpi.comsci-hub.seresearchgate.net
Proliferative Endothelial Cells Yes sci-hub.se
Burkitt's Lymphoma and Testicular Carcinoma

Gb3 is overexpressed in Burkitt's lymphoma. mdpi.comsci-hub.seresearchgate.netresearchgate.netmdpi.comuniprot.org Studies using lectins, such as MytiLec from the mussel Mytilus galloprovincialis and CGL from Crenomytilus grayanus, which specifically bind to this compound (Gb3), have shown cytotoxic activity against Burkitt's lymphoma cells that express Gb3. mdpi.comresearchgate.netmdpi.comuniprot.orgresearchgate.netunityfvg.itmdpi.com This suggests that Gb3 on the surface of these cancer cells can be a target for therapeutic intervention. mdpi.comresearchgate.netmdpi.comuniprot.orgresearchgate.netunityfvg.itmdpi.com MytiLec, for instance, induces apoptosis in Gb3-expressing Burkitt's lymphoma cells through the activation of multiple pathways, including MAPK cascades and caspase activation. mdpi.comresearchgate.net

Overexpression of globotriaosylceramide has also been reported in testicular carcinoma. sci-hub.seresearchgate.net

Colorectal Adenoma and Colon Cancer

Globotriosylceramide overexpression occurs in colorectal adenoma and colon cancer. tcichemicals.comsci-hub.seresearchgate.netnih.gov Research indicates that Gb3 is highly expressed in metastatic colon cancer and is virtually absent in normal colonic epithelial cells. nih.gov A subpopulation of colon cancer cells enriched in Gb3 has been identified and linked to an invasive phenotype. nih.gov Furthermore, expressing Gb3 synthase in non-cancerous epithelial cells lacking endogenous Gb3 induced invasiveness, while knocking down Gb3 synthesis in colon cancer cells inhibited invasiveness. nih.gov This highlights a potential role for Gb3 in colon cancer invasiveness and metastasis. nih.gov

Breast Cancer Research

Globotriosylceramide is overexpressed in breast cancer. tcichemicals.commdpi.comsci-hub.seresearchgate.net Lectins recognizing Gb3, such as CGL, have shown cytotoxicity towards breast cancer cell lines like MCF-7, which express Gb3. mdpi.comresearchgate.netmdpi.com This interaction can lead to a reduction in cell viability. researchgate.netmdpi.com Research in breast cancer also investigates the association of Gb3 with other tumor-associated glycans like Globo H and SSEA4. researchgate.netnih.gov

Association with Tumor-Associated Glycans (e.g., Globo H, SSEA4)

This compound is the core structure of several tumor-associated glycans, including Globo H and Stage-Specific Embryonic Antigen 4 (SSEA4). researchgate.netnih.govresearchgate.netwikipedia.org These glycans are frequently overexpressed in various cancers and are considered potential targets for cancer immunotherapy. researchgate.netnih.govnih.govwikipedia.orgnih.govtcichemicals.comnih.gov

Globo H is a hexasaccharide antigen that is overexpressed in a significant percentage of breast cancer specimens and other epithelial cancers. wikipedia.orgnih.govnih.gov this compound is the trisaccharide foundation upon which the more complex Globo H structure is built. researchgate.netnih.govresearchgate.netwikipedia.org

SSEA4 is another globo-series glycosphingolipid antigen found on pluripotent stem cells and cancer cells. wikipedia.orgnih.gov It is synthesized from SSEA3, which is itself derived from Gb4 globoside (B1172493). wikipedia.orgnih.gov this compound is structurally related to the core of these globo-series antigens. researchgate.netnih.govresearchgate.net

The biosynthesis of these tumor-associated glycans involves specific glycosyltransferases. For example, β1,3-galactosyltransferase V (β3GalT5) is involved in the synthesis of SSEA3, the precursor to both SSEA4 and Globo H. wikipedia.orgnih.gov Fucosyltransferases (FUT1 and FUT2) are responsible for adding fucose to SSEA3 to form Globo H. nih.govnih.govnih.gov The altered expression of these enzymes in cancer contributes to the aberrant glycosylation patterns observed, including the increased presentation of structures containing the this compound core. mdpi.commdpi.comnih.govnih.govnih.gov

The association of this compound with these tumor-associated glycans underscores its importance in the context of cancer-specific glycosylation and its potential as a target for diagnostic and therapeutic strategies. researchgate.netnih.govnih.govtcichemicals.com

Compound Names and PubChem CIDs

Compound Name PubChem CID
This compound 192391
Globotriosylceramide (Gb3) 57238586
Globo H 24869401
SSEA4 53483206

Interplay with Multidrug Resistance (MDR1 Gene) in Cancer

Multidrug resistance (MDR) remains a significant challenge in effective cancer chemotherapy. The MDR1 gene, also known as ABCB1, encodes for P-glycoprotein (P-gp), an efflux pump that transports various anticancer drugs out of cancer cells, thereby reducing their intracellular concentration and efficacy. nih.govuni-freiburg.detcichemicals.com Research has indicated a connection between glycosphingolipids, including those from the globo series like this compound, and the modulation of drug resistance in cancer.

Studies have demonstrated that glucosylceramide synthase (GCS), an enzyme involved in the synthesis of glycosphingolipids, can upregulate MDR1 expression, contributing to drug resistance in cancer cells. Specifically, globo series glycosphingolipids have been implicated in mediating the gene expression of MDR1 through signaling pathways involving cSrc and beta-catenin. This suggests that alterations in the metabolism or expression of this compound-containing glycosphingolipids can influence the activity of the MDR1 gene and subsequently impact the sensitivity of cancer cells to chemotherapeutic agents. For instance, silencing GCS has been shown to sensitize drug-resistant cancer cell lines to doxorubicin (B1662922), correlating with decreased MDR1 expression and increased doxorubicin accumulation.

This interplay highlights the potential for targeting glycosphingolipid metabolism as a strategy to overcome MDR in cancer.

Immunological Implications

This compound and its ceramide-linked form, globotriaosylceramide (Gb3Cer), have significant implications in the field of immunology, particularly concerning the development and modulation of immune cells.

Modulatory Effects on Host Immune Responses

The provided search results discuss the immunomodulatory effects of various agents, such as probiotics and mycobacterial lipids, which can interact with immune cells and influence cytokine release and immune cell function. However, there is a lack of direct and specific information within the provided search results detailing the precise modulatory effects of this compound itself on host immune responses. While globotriosylceramide (Gb3Cer) is known to be a receptor for certain toxins like Shiga toxin and its presence can have immunological consequences, the direct impact of the free this compound trisaccharide on modulating host immune responses is not explicitly described in the provided sources. One study mentions globotriosylceramide's potential use in colon cancer therapy and as an indicator for susceptibility to HIV-1 infection, suggesting an involvement in immune-related processes, but the specific modulatory mechanisms of this compound are not elaborated upon.

Further research would be needed to fully elucidate the direct modulatory effects of this compound on various aspects of host immunity.

Therapeutic and Diagnostic Strategies Targeting Globotriose

Anti-Infective Therapeutic Approaches

Strategies aimed at interfering with the interaction between pathogens or toxins and globotriose on host cell surfaces are being explored as anti-infective therapies. nih.govnih.gov

Oligosaccharide Receptor Decoys for Inhibition of Bacterial Adhesion

One approach involves using soluble oligosaccharides that mimic host cell receptors to competitively inhibit bacterial adhesion. nih.govnih.govuab.cat This concept is based on the principle that pathogens, instead of binding to host cell surface oligosaccharides and initiating infection, would bind to these soluble decoy oligosaccharides and be cleared from the body. nih.govnih.gov this compound, as an analog of the core motif recognized by the P-fimbrial adhesin of uropathogenic Escherichia coli, has been investigated for its ability to interfere with bacterial attachment. nih.gov Studies have shown that this compound can inhibit and reverse the binding and agglutination of P-fimbriated E. coli strains to target cells in vitro. nih.gov For instance, this compound at a concentration of 5 mg/ml completely inhibited and reversed cell agglutination and caused a significant reduction in bacterial binding to human erythrocytes and immortalized human colonic epithelial cells. nih.gov

Table 1: In Vitro Inhibition of P-fimbria-mediated Agglutination by this compound nih.gov

This compound Concentration (mg/ml)Agglutination Inhibition
10Complete
5Complete
2.5Complete
1.25Complete
0.625Partial
0.312No effect
0.156No effect

In vivo studies in mice have also suggested that soluble this compound could be a feasible alternative therapy for urinary tract infections by reducing established bladder colonization. nih.gov

This compound-Based Shiga Toxin Neutralizers

Shiga toxins (Stx), produced by STEC, bind to Gb3 on host cells, leading to severe complications like hemolytic uremic syndrome (HUS). acs.orgnih.govasm.org this compound, being the carbohydrate portion of Gb3, is a primary target for developing toxin neutralizers. acs.org

Design of this compound Analogs for Toxin Blocking

Synthetic molecules based on Gb3, including this compound analogs, have been explored as potential prophylactic treatments for STEC infections by blocking toxin binding to its natural cellular receptor. acs.orgasm.orgmbl.or.kr While some synthetic analogs have shown strong binding affinity for Stx1 and Stx2a in vitro, their effectiveness in clinical trials has been limited, potentially due to differences in binding preferences for various Stx subtypes or the complexity of in vivo interactions compared to in vitro systems. asm.org The development of cost-effective and facile approaches for the large-scale production of this compound and its derivatives is considered highly required for their potential use as drugs. sci-hub.sealfa-chemistry.com Enzymatic approaches utilizing multi-enzyme one-pot systems have been designed to synthesize this compound and its analogs on preparative scales. sci-hub.sealfa-chemistry.com

This compound-Chitosan Conjugates as Toxin Adsorbents in the Gut

Chitosan conjugates bearing the this compound trisaccharide have been developed as potential STEC disease treatment agents. acs.orgnih.govacs.org These conjugates are designed to act as Stx adsorbents in the gut, preventing the toxin from entering the bloodstream. acs.orgnih.gov Studies have shown that this compound-chitosan conjugates can bind with high affinity to Stx and effectively neutralize its toxicity on Vero cells in vitro. acs.orgnih.gov In mouse models, oral administration of this compound-chitosan conjugates significantly diminished Stx levels in the gut, enabling the mice to survive an otherwise fatal STEC challenge. acs.orgnih.gov

Multivalent Compounds for High-Affinity Toxin Binding

Shiga toxin binding to Gb3 is characterized by multivalent interactions between the five B subunits of the toxin and the trisaccharide moiety of Gb3. mbl.or.krasm.orgoup.com Each B subunit monomer can potentially bind up to three Gb3 molecules, contributing to strong binding avidity. acs.orgoup.com This multivalent interaction has led to the development of multivalent carbohydrate compounds designed to bind Shiga toxins with high affinity and neutralize their effects. asm.orgnih.govasm.orgnih.gov Linear polymers bearing clustered this compound residues, also referred to as Gb3 polymers, have been developed as orally applicable Shiga toxin neutralizers. nih.govasm.org These polymers have demonstrated high-affinity binding to both Stx1 and Stx2 and have markedly inhibited their cytotoxic activities in vitro. nih.gov Oral administration of Gb3 polymers protected mice from a fatal challenge with E. coli O157:H7, even when administered after infection, by reducing serum Stx levels and suppressing fatal brain damage, suggesting that they entrap Stx in the gut. nih.gov Multivalent carbohydrate ligands, such as those consisting of a poly-L-lysine backbone conjugated with this compound, have been used to study binding to immobilized Stx1B subunits. asm.org

Table 2: Dissociation Constants (Kd) of Gb3 Polymers for Stx B Subunits oup.com

Gb3 Polymer TypeStx1B Kd (nM)Stx2B Kd (nM)
Highly clustered Gb3LowLow
(Specific values not provided in snippet, but stated to be lower than SUPER TWIG (1)6)

Research indicates that the density and arrangement of this compound residues on multivalent structures significantly influence their binding affinity to different Stx subtypes. asm.orgoup.com

Strategies for HIV-1 Infection Prevention and Treatment

This compound status has been reported as a crucial indicator for susceptibility to HIV-1 infection. sci-hub.se Studies suggest that increased expression of this compound on the cell surface is associated with increased resistance to HIV infection. sci-hub.se This finding implies that approaches aimed at modulating this compound expression or utilizing this compound-related strategies could potentially lead to novel therapeutic approaches for the prevention and treatment of HIV/AIDS. sci-hub.se While the exact mechanisms are still being explored, the involvement of this compound in HIV-1 infection pathways highlights its potential as a target for future interventions.

Cancer Therapeutic and Diagnostic Applications

Aberrant glycosylation, leading to the altered expression of glycans like Gb3, is a hallmark of cancer. mdpi.comnih.gov This selective overexpression on cancer cell surfaces makes Gb3 a valuable target for cancer therapy and diagnosis. mdpi.com

Immunotherapeutic Approaches for Tumor Targeting

Targeting tumor-associated carbohydrate antigens (TACAs) like Gb3 with immunotherapeutic approaches is an active area of research. These strategies aim to harness the power of the immune system to recognize and eliminate cancer cells expressing these specific glycans. While TACAs can be poorly immunogenic on their own, conjugation to carrier proteins or chemical modification can enhance their ability to induce an effective antitumor immune response. mdpi.com Lectins, proteins that specifically bind to carbohydrates, are also being explored for their potential in cancer diagnosis and treatment due to their ability to recognize Gb3 on cancer cell surfaces. researchgate.netnih.gov

Induction of Selective Apoptosis in Tumor Cells

This compound has been implicated in the induction of selective apoptosis (programmed cell death) in tumor cells. Certain marine lectins, for instance, have demonstrated anti-cancer activity by recognizing Gb3 on the surface of breast cancer cells, leading to cell death. researchgate.netnih.gov This selective targeting of cancer cells through Gb3 recognition offers a potential pathway for developing new anti-cancer agents. researchgate.netresearchgate.netnottingham.ac.ukbiotechniques.com

Development of Carbohydrate-Based Cancer Vaccines (e.g., Globo H)

Carbohydrate-based cancer vaccines targeting TACAs like Globo H, which has Gb3 as its core structure, have been developed and evaluated in clinical trials. researchgate.netresearchgate.netmdpi.comnih.gov These vaccines typically involve conjugating the carbohydrate antigen to an immunogenic protein carrier to stimulate an immune response. researchgate.netmdpi.com Studies have shown that such vaccines can induce specific antibody responses against the targeted glycans in cancer patients. nih.gov Research is also exploring entirely carbohydrate-based vaccine constructs using zwitterionic polysaccharides as carriers to induce T-cell dependent immunity. mdpi.com

Identification as Potential Biomarkers and Therapeutic Targets

This compound and related glycosphingolipids like globotriaosylceramide (Gb3) are recognized as potential biomarkers and therapeutic targets in various cancers. nih.govnih.govelicityl-oligotech.comresearchgate.netfrontiersin.orgjhoponline.comnih.govmdpi.com Their altered expression in malignant tumors compared to normal tissues makes them valuable for diagnosis, prognosis, and targeted therapy development. nih.govfrontiersin.orgmdpi.comnih.gov Methods such as lectin recognition-based assays and mass spectrometry are employed to study and identify these glycan biomarkers. nih.govnih.gov

Prebiotic Applications and Promotion of Gut Health

While the primary focus of the provided outline is on therapeutic and diagnostic strategies targeting this compound in the context of cancer and xenotransplantation, some search results touch upon the broader category of oligosaccharides, including galactooligosaccharides (GOS), which share structural similarities with this compound. Prebiotics, generally defined as non-digestible fibers that selectively stimulate the growth and activity of beneficial gut bacteria, have been shown to promote gut health. gosguthealth.commdpi.commdpi.comresearchgate.net GOS, a type of prebiotic, can be synthesized from lactose (B1674315) and is known to nourish beneficial bacteria like Bifidobacteria and Lactobacilli in the gut. mdpi.comclasado.com The fermentation of prebiotics in the gut produces short-chain fatty acids (SCFAs), which have various health benefits. mdpi.com While this compound itself is not explicitly detailed as a prebiotic in the provided results, the research on GOS highlights the potential for oligosaccharides to influence gut microbiota composition and function.

Considerations in Xenotransplantation Research

This compound (Gb3) is a significant consideration in xenotransplantation, particularly in the context of using pig organs for human transplant. nih.govdntb.gov.ua Alpha-galactosidase, an enzyme involved in the metabolism of glycans, is relevant in this field. researchgate.neth-its.org The presence of certain glycan structures, including those related to the globo series, on the surface of donor organs can trigger an immune response in the recipient, leading to rejection. nih.gov Research in xenotransplantation focuses on genetic modifications in donor animals, such as pigs, to reduce the expression of these immunogenic glycans and improve compatibility with the human immune system. thesciencesurvey.comharvard.edu Globotriosylceramide has also been mentioned as a xenotransplantation antigen. dntb.gov.ua

Structural Biology and Molecular Recognition of Globotriose Glycans

Glycan Conformation and Dynamics in Biological Recognition Processes

The biological functions of glycans, including globotriose, are intimately linked to their conformation and dynamics on cell surfaces. The complex array of glycoproteins, proteoglycans, glycolipids, and glycosylphosphatidylinositol (GPI) anchors collectively forms the glycocalyx, and its composition, conformation, and dynamics constitute a "glyco-code" that is deciphered by specific carbohydrate-binding proteins, known as lectins. frontiersin.org The presentation of glycans on the cell surface is not static; the cell coat may undergo local conformational reorientation, which can facilitate structural matching during carbohydrate recognition events. uni-kiel.de This dynamic aspect, along with factors like local carbohydrate density and heterogeneity, can influence protein interactions with the cell surface. uni-kiel.de

Lectin-Globotriose Interactions and Specificity

Lectins are proteins that exhibit specific binding to carbohydrates without catalyzing their modification. oup.com Several lectins from diverse origins, including bacteria, fungi, mollusks, and plants, have demonstrated specificity for the this compound carbohydrate moiety, particularly the terminal Galα1,4Gal motif. frontiersin.orgoup.comnih.gov

Examples of this compound-binding lectins include:

Shiga toxin (Stx): A well-characterized bacterial toxin that binds to Gb3. frontiersin.orgnih.govfrontiersin.org

Pseudomonas aeruginosa LecA: A homotetrameric lectin that binds to Gb3. frontiersin.org

Mytilus galloprovincialis MytiLec: A lectin isolated from mussels that binds to this compound. frontiersin.orgresearchgate.net

Crenomytilus grayanus CGL: A lectin from the sea mussel that also binds to Gb3. frontiersin.orgmdpi.comacs.org

Structural data, often derived from crystal structures of lectins in complex with α-galactosyl-containing oligosaccharides like this compound, have provided insights into the molecular basis of this specificity. oup.commdpi.comacs.org These structures reveal details about the carbohydrate-binding sites and the interactions mediating recognition. For instance, the Lyophyllum decastes lectin (LDL) shows specificity for the Galα(1,4)Gal epitope, which is the terminal part of Gb3. oup.com The CGL lectin contains three carbohydrate-binding sites per monomer, and analysis of its crystal structures bound to ligands like this compound has highlighted the role of specific amino acid residues and hydrogen bond networks in binding. mdpi.comacs.org

Toxin-Globotriose Binding Mechanisms and Structural Insights

This compound, as part of Gb3, serves as a critical receptor for potent bacterial toxins, most notably Shiga toxin (Stx) produced by Shigella dysenteriae and certain E. coli strains. frontiersin.orgnih.govfrontiersin.org The interaction between these toxins and this compound is central to their mechanism of action.

Detailed Analysis of Shiga Toxin B-Subunit Pentamer Interactions

The binding of Shiga toxin to Gb3 involves both specific protein-glycan interactions at the individual binding sites and the avidity gained from simultaneously engaging multiple Gb3 molecules on the cell surface, often clustered in lipid rafts. frontiersin.orgasm.orgnih.gov Crystal structures of the Stx B-pentamer complexed with analogues of the Gb3 trisaccharide have been instrumental in understanding these interactions at an atomic level. sci-hub.seacs.org These structures have revealed the arrangement of the binding sites on the B-pentamer and the specific residues involved in carbohydrate recognition. acs.org Studies have also indicated that the lipid moiety of Gb3 can influence toxin binding. frontiersin.orgasm.orgmdpi.com Furthermore, subtle differences in the amino acid sequences between Stx1 and Stx2 B-subunits result in variations in their specificity and binding strength towards Gb3 and its analogues. frontiersin.orgnih.govnih.gov

Crystal Structure Elucidation of Glycosyltransferases (e.g., LgtC) Involved in this compound Synthesis

The biosynthesis of this compound, specifically the formation of the Galα1-4Gal linkage in Gb3, is catalyzed by specific glycosyltransferases. In Neisseria meningitidis, the galactosyltransferase LgtC is responsible for this key step, transferring an alpha-galactose from UDP-galactose to a terminal lactose (B1674315) acceptor. sci-hub.senih.govresearchgate.net

The elucidation of crystal structures of glycosyltransferases like LgtC has provided crucial insights into their catalytic mechanisms and substrate recognition. Crystal structures of Neisseria meningitidis LgtC in complex with donor and acceptor sugar analogues have been determined. nih.govresearchgate.net These structures, often at high resolution, illustrate how the enzyme binds its substrates and the conformational changes that occur during the catalytic process. nih.govresearchgate.net Such structural information is valuable not only for understanding the enzymatic synthesis of this compound but also for the rational design of inhibitors or modified enzymes for synthetic purposes. sci-hub.senih.gov

Monoclonal Antibody-Globotriose Interactions

Monoclonal antibodies (mAbs) are widely used tools in glycobiology for detecting and characterizing specific glycan structures. Interactions between monoclonal antibodies and this compound have been investigated, particularly when this compound is presented in a controlled manner on surfaces. Studies using self-assembled monolayers (SAMs) exposing this compound have shown that different monoclonal antibodies can exhibit varying affinities for the glycan depending on factors such as the density and presentation of the carbohydrate on the surface, as well as the presence of spacer molecules linking the this compound to the surface. acs.orgdiva-portal.org These studies highlight the importance of the structural context in antibody-glycan recognition. Additionally, the presence of other glycolipids, such as gangliosides, in a membrane environment can influence the interaction of antibodies with adjacent neutral glycolipids like globoside (B1172493) (which shares structural similarities with this compound-containing glycosphingolipids), affecting immune recognition and membrane damage. nih.gov

Design of Carbohydrate Scaffolds and Self-Assembled Monolayers (SAMs) for Interaction Studies

The study of carbohydrate-protein interactions, especially multivalent interactions, often benefits from the use of well-defined carbohydrate scaffolds and surface-based systems. Self-assembled monolayers (SAMs) presenting carbohydrates on surfaces, such as gold, have emerged as a powerful tool to mimic the cell surface glycocalyx and study molecular recognition events in a controlled 2D environment. acs.orgdiva-portal.orgnih.govacs.orgacademie-sciences.fr

SAMs exposing this compound have been successfully prepared and characterized using techniques like ellipsometry, contact angle goniometry, and infrared reflection-absorption spectroscopy. acs.orgdiva-portal.org These methods allow for the assessment of monolayer thickness, order, and the presence of the carbohydrate moiety. The interactions of proteins, such as lectins (e.g., soybean agglutinin) and monoclonal antibodies, with this compound presented on SAMs have been studied using techniques like electrochemical impedance spectroscopy (EIS) and atomic force microscopy (AFM). acs.orgdiva-portal.orgnih.gov These studies can provide quantitative data on binding affinity and the spatial distribution of bound proteins. nih.gov

Beyond SAMs, various synthetic multivalent scaffolds, including polymers and dendrimers, have been designed to present multiple copies of this compound or its analogues. academie-sciences.fruni-konstanz.de These scaffolds are used to investigate the "cluster glycoside effect," where the simultaneous binding of multiple glycan ligands to a multivalent protein (like a toxin or lectin with multiple binding sites) leads to significantly enhanced binding avidity compared to monovalent interactions. academie-sciences.fruni-konstanz.de These designed systems help to dissect the principles underlying multivalent carbohydrate recognition and can serve as platforms for developing potential therapeutic agents that can block pathogen or toxin binding. sci-hub.seuni-konstanz.de

Mimicking Natural Cell Surface Structures

Mimicking the complex glycan structures found on cell surfaces is a key approach in studying molecular recognition and developing glycan-based therapeutics acs.orgacs.org. Self-assembled monolayers (SAMs) presenting carbohydrates on surfaces, such as gold, have been widely used to create artificial carbohydrate scaffolds that mimic natural cell surface structures involved in molecular recognition acs.orgacs.orgresearchgate.net.

Studies using this compound-functionalized surfaces have demonstrated their utility in exploring molecular details of carbohydrate-protein interactions acs.org. For instance, SAMs on gold exposing this compound have been synthesized and characterized to study their interactions with monoclonal antibodies acs.org. These experiments can reveal the effect of factors like spacer length and antigen distribution on antibody binding at interfaces acs.org.

Bacteria also employ molecular mimicry by displaying surface glycans that resemble host cell glycans, including those of the globo series, to interact with the host and potentially evade the immune system nih.govfrontiersin.orgresearchgate.net. This mimicry can involve structures similar to this compound, which is the attachment target for the P-fimbrial adhesin of uropathogenic Escherichia coli nih.gov.

Effects of Surface Packing Density and Spacer Design on Glycan Interactions

The density and arrangement of glycans on a surface, as well as the design of the linker or spacer attaching the glycan to the surface or scaffold, significantly influence their interactions with binding partners acs.orgnih.govuni-konstanz.de. Multivalent presentation of carbohydrates can lead to significantly enhanced binding affinities compared to monovalent ligands, a phenomenon known as the cluster glycoside effect acs.orgnih.gov.

Research with this compound-functionalized gold nanoparticles has shown that nanoparticle size, linker length, and ligand density on the nanoparticle surface greatly affect the affinity for interacting proteins, such as the B5 subunit of Shiga-like toxin I nih.gov. For example, a study reported a >10⁸-fold increase in affinity for a 20-nm gold nanoparticle with a relatively long linker compared to the monovalent this compound ligand nih.gov.

Studies involving polymers and dendrimers displaying clustered this compound residues have also highlighted the impact of spacer length and glycan density on binding affinity to Shiga toxin subunits uni-konstanz.denih.gov. Shortening the spacer length in a this compound polymer was found to markedly reduce binding affinity for Shiga toxin 2 but not Shiga toxin 1, indicating differences in their binding sites nih.gov. The shape and architecture of multivalent constructs, such as dendrimers and polymers, also play a role in their interaction with lectins uni-konstanz.deresearchgate.net.

Data from studies on the effects of spacer and density can be presented in tables to illustrate the relationship between these factors and binding affinity.

Construct TypeGlycanSpacer DesignSurface Density/ValencyBinding PartnerObserved Effect on AffinitySource
Gold NanoparticlesThis compoundVaried LengthVaried DensityShiga-like toxin I B5 subunitGreatly affected by size, linker length, and ligand density; up to >10⁸-fold increase nih.gov. nih.gov
Linear PolymersThis compoundShort vs. LongVaried DensityShiga toxin 1 & 2 B subunitsSpacer length affects binding differently for Stx1 and Stx2; Density affects Stx2 but not Stx1 nih.gov. nih.gov
Carbosilane Dendritic ScaffoldThis compound-Multiple copiesShiga toxin 1 & 2Major improvement over monovalent affinity uni-konstanz.de. uni-konstanz.de

Computational Structural Biology Approaches in Glycan Research

Computational methods are increasingly valuable tools in structural glycobiology, complementing experimental techniques by providing insights into the structural and dynamic properties of glycans and glycan-protein complexes nih.govnih.govglycopedia.eubeilstein-journals.org. These approaches can help overcome challenges associated with the dynamic nature of glycans in solution and the difficulty in obtaining stable complexes for experimental structural determination nih.gov.

Molecular dynamics simulations, virtual ligand screening, and molecular modeling are computational techniques used to study glycan-protein interactions nih.govnih.govbeilstein-journals.org. These methods can predict three-dimensional structures of complexes, analyze dynamic properties like hydrogen bond fluctuations and ligand flexibility, and estimate free energy changes upon binding nih.gov.

Computational approaches are also used to build databases of glycan conformations and structures, aiding in interaction studies oup.com. While still evolving, computational methods provide models for systems that are difficult to study experimentally and can assist in refining and curating experimentally determined structures nih.govnih.gov. They play a role in understanding the molecular basis of glycan recognition and can inform the design of glycan-based inhibitors or therapeutics nih.govbeilstein-journals.org.

Computational studies have been applied to analyze the interaction between this compound and its binding partners, contributing to the understanding of the molecular recognition events at the atomic level dntb.gov.ua.

Advanced Methodologies for Globotriose Research

High-Sensitivity Spectroscopic and Mass Spectrometric Characterization

Spectroscopic and mass spectrometric techniques are essential for the precise identification and structural characterization of globotriose and related glycosphingolipids, particularly when dealing with limited sample quantities.

Capillary Electrophoresis-Mass Spectrometry (CE-MS) for Glycosphingolipid Derivatives

Capillary Electrophoresis-Mass Spectrometry (CE-MS) is a powerful hyphenated technique used for the structural characterization of glycosphingolipids, including this compound derivatives. acs.orgnih.gov High-sensitivity CE-Electrospray Ionization Quadrupole Ion Trap Time-of-Flight Mass Spectrometry (CE-ESI-QIT-TOF MS) has been developed for the analysis of pyridylaminated (PA) oligosaccharides derived from neutral glycosphingolipids like this compound (Gb3-PA), globotetraose (B1165421) (Gb4-PA), and Forssman antigen (IV3 αGalNAc-Gb4-PA). acs.orgnih.gov

This method incorporates techniques such as head-column field-amplified sample stacking (HC-FASS) for efficient sample injection and a sheathless interface between the CE and the mass spectrometer. acs.orgnih.gov The use of MS and tandem MS (MS2) measurements with narrow mass range repeated high-speed switching allows for detailed structural information to be obtained from small sample volumes. acs.orgnih.gov This approach has demonstrated significantly higher sensitivity compared to conventional CE-MS systems, enabling the clear detection of protonated molecular ions and fragment ions corresponding to the sequential loss of saccharides from PA-oligosaccharides at very low concentrations (25 amol/μL). acs.orgnih.gov This high sensitivity makes CE-MS particularly valuable for analyzing glycosphingolipids extracted from limited biological materials. acs.orgnih.gov

Infrared Ion Spectroscopy (IRIS) for Metabolite Identification

Infrared Ion Spectroscopy (IRIS) is an emerging technique with potential for the identification of metabolites, including glycosphingolipids. While specific applications of IRIS solely focused on this compound were not extensively detailed in the search results, IRIS, in conjunction with mass spectrometry (IMS MS), is utilized for the structural elucidation of complex lipids like gangliosides, a class of sialylated glycosphingolipids. mdpi.com This suggests its potential applicability to the structural analysis of neutral glycosphingolipids like those containing this compound. The combination of ion mobility separation with tandem mass spectrometry (IMS MS/MS) allows for the characterization of rare glycoforms and provides detailed structural information through collision-induced dissociation (CID) MS/MS. mdpi.com

Reflection-Absorption Infrared Spectroscopy (RAIRS) for Surface Analysis

Reflection-Absorption Infrared Spectroscopy (RAIRS) is a surface-sensitive technique used to characterize thin films and adsorbed molecules on reflective surfaces, such as metals. mdpi.combruker.com It is particularly useful for studying the molecular structure and orientation of organic monolayers. mdpi.comacs.org In the context of this compound research, RAIRS has been employed to characterize self-assembled monolayers (SAMs) exposing this compound, serving as a model system for studying carbohydrate-protein interactions at interfaces. acs.org

RAIRS can provide information on the ordering and crystallinity of these carbohydrate-presenting surfaces. acs.org By analyzing the vibrational modes of the molecules, RAIRS helps to understand the conformation and orientation of the this compound moieties on the surface. mdpi.com The technique is based on the principle that infrared radiation impinging on a metal surface at grazing incidence is reflected, and the absorption by molecules adsorbed on the surface can be measured. nih.gov Polarization modulation-infrared reflection-absorption spectroscopy (PM-IRRAS), a variant of RAIRS, offers enhanced sensitivity and the ability to reduce interference from atmospheric water vapor and CO2, making it suitable for studying very thin films and adsorbed molecules from the gas phase or solution. bruker.comnih.gov

RAIRS has been used to characterize SAMs formed from this compound derivatives, providing insights into the arrangement of the carbohydrate on the surface and its potential presentation for interaction with binding partners like antibodies. acs.org

Surface Plasmon Resonance (SPR) for Real-time Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free technique widely used to study real-time binding kinetics and affinities between biomolecules. nih.govnicoyalife.com It measures changes in the refractive index near a sensor surface as an analyte binds to a ligand immobilized on the surface. nih.gov SPR is well-suited for analyzing interactions involving lipids and proteins, making it valuable for studying the binding of proteins or toxins to this compound-containing glycosphingolipids. nicoyalife.comresearchgate.net

In this compound research, SPR has been used to investigate the binding of Shiga toxin (Stx) to its receptor glycolipid, Gb3Cer (globotriaosylceramide). researchgate.net By immobilizing a lipid layer containing Gb3Cer on a sensor chip, the binding of Stx1 and Stx2 isoforms can be monitored in real-time at different toxin or Gb3Cer concentrations. researchgate.net SPR allows for the determination of binding affinities (KD) and kinetic parameters (association and dissociation rate constants). nih.govnicoyalife.com Studies using SPR have shown dose-responsive binding of Shiga toxin isoforms to Gb3Cer and have helped to elucidate the binding modes and the influence of factors like cholesterol on these interactions. researchgate.net SPR can be performed by immobilizing the ligand (e.g., Gb3Cer) either covalently or through high-affinity non-covalent interactions on the sensor chip. nih.gov

Cell-Based Assays and Flow Cytometry for Binding and Agglutination Studies

Cell-based assays and flow cytometry are fundamental tools for investigating the interaction of this compound with cells, particularly in the context of pathogen binding and subsequent cellular responses.

Cell-based assays are used to assess the ability of this compound or this compound-binding agents to interfere with biological processes mediated by this compound. For example, plate-based button agglutination assays can be used to determine the minimum effective concentration of this compound required to inhibit or reverse the agglutination of cells (such as human erythrocytes or epithelial cells) caused by this compound-binding bacteria like uropathogenic Escherichia coli. nih.gov These assays involve mixing target cells, bacteria expressing this compound-binding adhesins (like P-fimbriae), and varying concentrations of this compound, followed by visual scoring of agglutination. nih.gov

Flow cytometry is a powerful technique for quantitatively analyzing cell populations based on their physical and fluorescence characteristics. plos.orgsigmaaldrich.com In this compound research, flow cytometry is employed to quantify the binding of bacteria or other ligands to this compound-expressing cells and to assess agglutination. nih.govnih.gov By labeling bacteria or ligands with fluorescent markers and incubating them with target cells, flow cytometry can measure the extent of binding by analyzing the fluorescence intensity of the cell population. nih.govnih.goviqbiosciences.com This allows for a quantitative assessment of the inhibitory effect of soluble this compound on bacterial binding to target cells. nih.govnih.gov Flow cytometry can also visualize and quantify agglutination by analyzing changes in forward scatter (FSC) and side scatter (SSC) signals, which are indicative of cell size and granularity, respectively. plos.org Agglutinated cells appear as larger events with different scatter properties compared to single cells. plos.org

Studies have utilized flow cytometry to demonstrate that this compound can cause a significant reduction in bacterial binding to target cells. nih.govnih.gov For instance, flow cytometry analysis showed that this compound at a concentration of 5 mg/ml caused a 10- to 100-fold reduction in the binding of a P-fimbriated E. coli strain to human erythrocytes and epithelial cells. nih.govnih.gov

In Vitro and In Vivo Model Systems in this compound Research

A variety of in vitro and in vivo model systems are utilized to study the biological roles of this compound and to evaluate potential therapeutic interventions targeting this compound-mediated processes.

In vitro models include cell cultures, which allow for controlled studies of this compound expression, metabolism, and interaction with ligands in a simplified environment. ulisboa.ptnih.govulisboa.pt Human cell lines, such as human embryonic kidney (HEK) cells or human colonic epithelial cells (HT29), can be used as target cells to study bacterial adhesion or toxin binding to this compound. nih.govulisboa.pt Patient-derived cells, such as peripheral blood mononuclear cells (PBMCs) or induced pluripotent stem cells (iPSCs), can be used to model diseases associated with this compound accumulation, such as Fabry disease. ulisboa.ptnih.govspringermedizin.defrontiersin.org These cell models allow for the investigation of cellular mechanisms, the effects of genetic mutations on this compound metabolism, and the evaluation of potential therapeutic agents like enzyme replacement therapy or chaperone molecules. ulisboa.ptnih.govspringermedizin.defrontiersin.org Complex in vitro models, such as organoids derived from patient iPSCs, can recapitulate aspects of tissue-level this compound accumulation and associated pathology, providing a more physiologically relevant system for research. nih.govfrontiersin.org

In vivo models, primarily animal models, are crucial for studying the systemic effects of this compound and evaluating the efficacy of interventions in a living organism. nih.govnih.govulisboa.ptspringermedizin.deasm.org Mouse models are commonly used, including genetically modified mice that mimic conditions associated with altered this compound metabolism, such as α-galactosidase A-knockout mice for Fabry disease research. ulisboa.ptspringermedizin.de These models allow for the investigation of this compound accumulation in different organs, the development of disease symptoms, and the assessment of therapeutic strategies in a complex biological system. ulisboa.ptspringermedizin.de Animal models are also used to study the role of this compound as a receptor in infections. For example, BALB/c mouse models of urinary tract infection have been used to evaluate the ability of soluble this compound to prevent or reduce bacterial colonization by interfering with P-fimbrial adhesion. nih.govnih.govasm.org Pharmacokinetic studies of this compound can also be conducted in vivo to understand its distribution and excretion. nih.govnih.govasm.org

Data from in vivo studies using a BALB/c mouse model of UTI demonstrated that intravenous administration of this compound at 333 mg/kg resulted in urine levels exceeding 5 mg/ml, which were maintained for several hours and led to a significant reduction in established bladder colonization by E. coli. nih.govnih.govasm.org

Model System TypeExamplesApplicationsAdvantagesLimitations
In VitroCell lines (HEK, HT29), Patient-derived cells (PBMCs, iPSCs), OrganoidsStudying this compound expression, metabolism, ligand binding, cellular mechanisms, drug testingControlled environment, mechanistic studies, higher throughput, reduced animal useMay not fully replicate in vivo complexity, lack of systemic interactions
In VivoMouse models (e.g., GLA-KO, UTI models)Studying systemic effects, disease pathology, therapeutic efficacy, pharmacokineticsMimics biological processes in a living organism, assessment of systemic effectsEthical considerations, potential differences from human physiology, higher cost

Table: In Vitro and In Vivo Model Systems in this compound Research

Human Erythrocyte Agglutination Assays

Human erythrocyte agglutination assays are utilized to study the interaction of various agents, such as bacteria and toxins, with glycolipids, including globotriaosylceramide (Gb3), present on the surface of red blood cells. These assays can help determine the binding specificity and affinity of these agents to particular glycolipid structures. Studies have compared the agglutination intensity induced by different globoseries glycolipids, such as globotetraosylceramide (Gb4) and Gb3, noting variations in their receptor function for certain bacterial strains frontiersin.orgebi.ac.uk. For instance, globotetraosylceramide-coated erythrocytes or latex beads were found to be agglutinated more strongly and rapidly than Galα1-4Galβ-latex beads and reacted with a larger number of uropathogenic E. coli strains frontiersin.org. The susceptibility of erythrocytes from different human blood groups (P1, P2, and p), which exhibit varying globoseries glycolipid compositions, can also be assessed in these assays to correlate glycolipid presence with agglutination patterns ebi.ac.ukuni-freiburg.deresearchgate.net. The ability of bacteria to agglutinate erythrocytes is tested by mixing bacterial suspensions with washed erythrocyte suspensions and observing for agglutination visually or microscopically frontiersin.orgresearchgate.net.

Immortalized Human Colonic Epithelial Cell Models

Immortalized human colonic epithelial cell lines serve as valuable in vitro models for investigating the biology of this compound-containing glycosphingolipids in the context of the intestinal epithelium. Cell lines such as HT29 and Caco-2, derived from human colon carcinoma, as well as immortalized human colonic epithelial cells (HCECs) from healthy tissue, are used in these studies dntb.gov.uascience.govlipidmaps.orgnih.govciteab.com. These models allow researchers to study the expression of Gb3 and its involvement in cellular processes like migration and its function as a receptor for bacterial toxins such as Shiga toxin dntb.gov.ua. Research using HT29 cells, for example, has shown that inflammatory cytokines like TNFα can increase the synthesis of Gb3 dntb.gov.ua. Immortalized HCECs, which can retain characteristics of normal colonic epithelial cells and express stem cell markers, provide a model for studying colon stem cell biology and the pathogenesis of colonic diseases science.govlipidmaps.orgnih.gov.

Murine Models for Pharmacokinetic and Efficacy Studies

Murine models, particularly those deficient in alpha-galactosidase A (α-Gal A), are crucial for in vivo pharmacokinetic and efficacy studies related to globotriaosylceramide (GL-3), the ceramide form of this compound, which accumulates in Fabry disease. α-Gal A knockout mice serve as a model for Fabry disease, exhibiting GL-3 accumulation in various tissues similar to human patients idrblab.net. These models are used to evaluate the effectiveness of therapeutic interventions, such as enzyme replacement therapy (ERT) and substrate reduction therapy (SRT), in reducing GL-3 accumulation idrblab.netcreative-proteomics.comuni-freiburg.denih.govnih.gov. Studies in these mice have demonstrated dose-dependent depletion of GL-3 in tissues like the liver, kidney, and spleen following administration of recombinant α-Gal A or glucosylceramide synthase inhibitors creative-proteomics.comnih.gov. Pharmacokinetic studies in murine models have also determined the plasma half-lives and tissue distribution of different forms of recombinant α-Gal A creative-proteomics.com. The efficacy of combination therapy using both ERT and SRT has also been evaluated in these models, showing additive and complementary effects in clearing GL-3 from various tissues uni-freiburg.de.

Microcarrier Culture Methods for Large-Scale Glycoside Production

Microcarrier culture methods provide a platform for the large-scale production of glycosides, including globoseries glycolipids like Gb3 and Gb4, using adherent cell lines. This technique involves culturing cells on the surface of small solid particles (microcarriers) suspended in a culture medium, allowing for a high surface area-to-volume ratio compared to traditional static cultures neobioscience.com. Vero cells, which naturally express Gb3 and Gb4, have been successfully used in microcarrier systems for the production of these glycosides. Studies have shown that microcarrier cultures, particularly with repeated administration and harvesting cycles, are highly effective for achieving large-scale production of Gb3 and related oligosaccharides. This method is advantageous for scaling up cell production in a smaller volume and providing a 3D environment for cell interactions neobioscience.com.

Future Directions and Translational Research in Globotriose Glycoscience

Advancements in Scalable and Cost-Effective Synthetic Methodologies

The limited availability of complex glycans, including globotriose, has historically been a major bottleneck in glycoscience research. Overcoming this challenge requires the development of scalable and economical synthetic methods.

Recent breakthroughs in chemoenzymatic synthesis represent a significant step forward. This approach combines the precision of enzymatic reactions with the versatility of chemical synthesis, avoiding the laborious need for protecting group manipulations and ensuring high stereoselectivity. nih.gov One promising method involves a one-enzyme, one-step reaction using a novel α-galactosidase from Bacteroides fragilis. nih.gov This enzyme, AgaBf3S, efficiently transfers a galactosyl residue to lactose (B1674315) to form this compound with high regioselectivity. nih.gov Researchers have achieved a maximum yield of 32.4% in a simple, fast, and low-cost reaction, offering a promising alternative to traditional synthetic routes. nih.gov

Another innovative strategy utilizes genetically engineered bacteria. By constructing an artificial gene cluster with five associated enzymes in an E. coli strain, scientists have created a "superbug" capable of producing this compound and its derivatives. scispace.com This whole-cell "superbug" system is a practical method for large-scale production under mild conditions and addresses the high cost of the sugar nucleotide donors required for enzymatic synthesis. scispace.com

Automated glycan assembly (AGA) is also revolutionizing the field by simplifying and accelerating the synthesis process. figshare.com While challenges remain in synthesizing highly complex structures, AGA technology is continually improving, making a wider range of oligosaccharides, including this compound, more accessible for research and development. figshare.com

Table 1: Comparison of Modern this compound Synthesis Methodologies

Methodology Key Features Advantages Challenges
Chemoenzymatic Synthesis Utilizes enzymes (e.g., α-galactosidase) for specific bond formation. High regio- and stereoselectivity, mild reaction conditions, reduced need for protecting groups. Enzyme stability and cost, optimization of reaction conditions for high yield.
Engineered E. coli Whole-cell system with an engineered biosynthetic pathway. Scalable, cost-effective by avoiding enzyme purification and using cheaper substrates. Optimization of metabolic flux, potential for byproduct formation.

| Automated Glycan Assembly (AGA) | Solid-phase synthesis using automated synthesizers. | Rapid and simplified process, suitable for creating a diversity of structures. | High cost of instrumentation and building blocks, yield decreases with increasing glycan length. |

Rational Design and Development of Novel this compound-Based Therapeutics

The specific recognition of this compound by toxins and its association with diseases like Fabry disease and certain cancers make it a prime target for therapeutic intervention.

A major focus has been the development of inhibitors for Shiga toxins (Stx), produced by pathogenic E. coli. These toxins bind to this compound on cell surfaces, leading to severe gastrointestinal illness. The rational design of this compound-based inhibitors aims to create molecules that can bind to the toxin with high affinity, neutralizing it before it can interact with host cells. One successful approach involves creating multivalent systems, where multiple this compound units are attached to a scaffold. A this compound-chitosan conjugate, for instance, has been shown to bind with high affinity to Stx and effectively neutralize its toxicity in cell-based assays and in mice. nih.gov This conjugate acts as an adsorbent in the gut, preventing the toxin from entering the bloodstream. nih.gov

In Fabry disease, a deficiency in the enzyme α-galactosidase A leads to the accumulation of globotriaosylceramide (Gb3), a lipid-bound form of this compound, causing progressive organ damage. nih.govnih.gov Therapeutic strategies are centered on reducing this accumulation. Enzyme replacement therapy (ERT) with recombinant α-galactosidase A is a current standard of care. nih.gov Future research is exploring the use of plant-derived enzymes, which may offer a more cost-effective production platform and potentially allow for higher, more effective dosing. fabrydiseasenews.com Additionally, gene therapy approaches are in development with the goal of providing a long-term or curative solution by enabling the patient's own cells to produce the functional enzyme. nih.govresearchgate.netresearchgate.net Substrate reduction therapy, which aims to inhibit the synthesis of Gb3, offers another promising avenue. nih.govresearchgate.net

This compound is also the core structure of larger tumor-associated carbohydrate antigens like Globo H and SSEA4. nih.gov This association opens up possibilities for developing cancer therapeutics, such as vaccines or antibody-based drugs, that target these specific glycans on cancer cells. researchgate.net

Innovations in Glycoengineering for Tailored Glycan Structures

Glycoengineering offers powerful tools to produce proteins with customized glycan structures, which is crucial for developing therapeutic glycoproteins with enhanced properties. While much of the work in this area has focused on N-glycans, the principles are applicable to tailoring structures like this compound on glycolipids or glycoproteins. nih.govnih.gov

Metabolic glycoengineering is a technique where cells are supplied with synthetic carbohydrate derivatives that are then incorporated into newly synthesized glycoconjugates. rsc.orgfrontiersin.org This allows for the introduction of non-natural monosaccharides with specific chemical handles, enabling the visualization, isolation, and manipulation of glycans on the cell surface. rsc.orgnih.gov This approach could be used to modify this compound-expressing cells to study their interactions or to create novel therapeutic targets.

The biosynthesis of glycans involves a complex pathway of enzymes, primarily glycosyltransferases. biorxiv.org By manipulating these enzymatic pathways in production cell lines (like CHO cells or yeast), it is possible to control the final glycan structure. nih.govresearchgate.net For instance, knocking out or overexpressing specific glycosyltransferases can lead to the production of glycoproteins with more homogeneous, human-like glycan profiles. nih.gov Such strategies could theoretically be applied to modulate the expression of this compound and related globo-series glycans for therapeutic or research purposes.

Deeper Elucidation of Glyco-Code Deciphering Mechanisms

The "glyco-code" refers to the vast biological information encoded in the complex structures of glycans. nih.govnih.gov This code is "read" by glycan-binding proteins (GBPs), such as lectins, which recognize specific glycan structures and translate this recognition into cellular action. nih.govmdpi.com Understanding how this compound fits into this code is fundamental to deciphering its function.

The interaction between this compound and the B-subunit of the Shiga toxin is a well-studied example of glycan recognition. The toxin's pentameric B-subunit has multiple binding sites that specifically recognize the terminal Galα1-4Gal moiety of this compound, leading to a high-avidity interaction that facilitates toxin entry into the cell.

In the immune system, GBPs play a critical role in distinguishing between "self" (host cells), "modified self" (e.g., tumor cells), and "non-self" (pathogens). mdpi.com Changes in cell surface glycosylation, including the expression of this compound and related antigens, can alter how immune cells recognize and respond to them. mdpi.com Further research is needed to identify the endogenous human lectins that may bind to this compound and to understand the downstream signaling pathways that are triggered by these interactions in both health and disease. Advanced techniques like glycan arrays and glycoproteomics are essential tools for identifying these interactions and deciphering the functional consequences of this compound recognition. nih.gov

Progression Towards Clinical Applications and Trials

The ultimate goal of translational research in this compound glycoscience is the development of clinically approved diagnostics and therapeutics. While still an emerging area, several pathways show promise for clinical progression.

For Fabry disease, ERT and chaperone therapies are already in clinical use, and several gene therapy approaches are in clinical trials. nih.govresearchgate.net These trials will provide crucial data on the long-term efficacy and safety of correcting the underlying enzyme deficiency that leads to this compound accumulation. Furthermore, globotriaosylceramide (Gb3) and its deacylated form, lyso-Gb3, are established biomarkers used for the diagnosis and monitoring of Fabry disease. nih.gov

In the context of infectious diseases, this compound-based inhibitors for Shiga toxin are primarily in the preclinical stage of development. nih.gov Studies in animal models have shown that these inhibitors can prevent lethal infections, providing a strong rationale for moving towards clinical trials in humans. nih.gov These agents could be developed as a treatment for infections caused by Shiga toxin-producing E. coli (STEC), for which there is currently no specific therapy. nih.gov

The role of this compound as a component of tumor-associated antigens is also driving preclinical development of cancer immunotherapies. As our understanding of the immune response to glycan antigens improves, this compound-containing structures may become targets for novel cancer vaccines and cell-based therapies.

Q & A

Q. How can longitudinal studies address gaps in understanding this compound’s long-term stability in biological systems?

  • Methodological Answer : Design time-series experiments with staggered sampling points (e.g., 0, 24, 72 hours). Use accelerated stability testing (e.g., elevated temperatures) to predict degradation pathways. Employ survival analysis statistics to model stability trends .

Key Methodological Resources

  • Data Contradiction Analysis : Use iterative re-testing and peer debriefing to refine hypotheses .
  • Questionnaire Design for Collaborator Feedback : Standardize closed-ended Likert scales for quantitative analysis, supplemented with open-ended queries for contextual insights .
  • Ethical Documentation : Explicitly state compliance with guidelines like the Declaration of Helsinki in methodology sections .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.